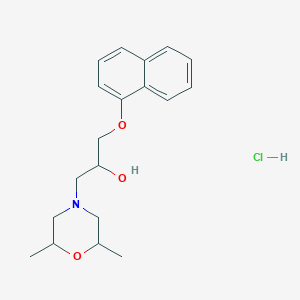
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DMNP-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of different diseases.
Mécanisme D'action
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride exerts its effects by inhibiting the activity of various enzymes, including protein tyrosine phosphatases and dual-specificity phosphatases. These enzymes are involved in different signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting these enzymes, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can prevent cancer cell growth, reduce inflammation, and improve glucose uptake.
Biochemical and physiological effects:
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and improvement of glucose uptake. It has also been found to reduce inflammation and oxidative stress, which are involved in the development of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several advantages for lab experiments, including its high potency and specificity towards different enzymes. It can be easily synthesized using optimized methods, and its effects can be easily measured using different assays. However, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has shown promising results in preclinical studies, and future research should focus on its clinical applications. Further studies are needed to evaluate its safety and efficacy in treating different diseases, including cancer, Alzheimer's disease, and diabetes. In addition, the development of new 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
Conclusion:
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a potent inhibitor of various enzymes and has shown promising results in the treatment of different diseases. Its unique properties make it an attractive target for scientific research, and further studies are needed to evaluate its clinical applications. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, we can gain a better understanding of this compound and its potential use in treating different diseases.
Méthodes De Synthèse
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be synthesized using different methods, including the reaction of naphthalene-1-ol with 2,6-dimethylmorpholine in the presence of a base, followed by the addition of 3-chloro-1-propanol. The resulting product is then treated with hydrochloric acid to obtain 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride hydrochloride. This method has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its potential use in treating different diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are involved in cancer cell growth and proliferation. In addition, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,14-15,17,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLEOLXIKPPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

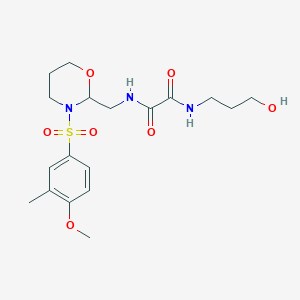
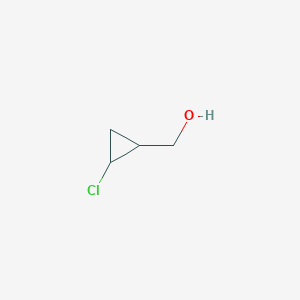
![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
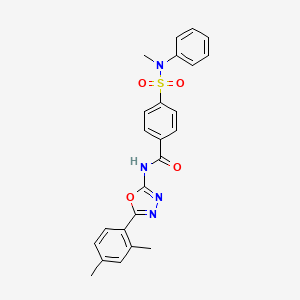
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)
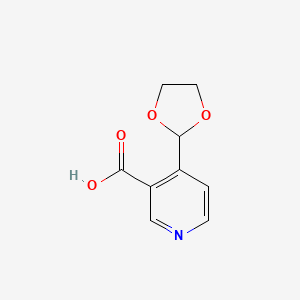
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)
![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)
![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)